2-Ethyl-3-fluoropyridine

Description

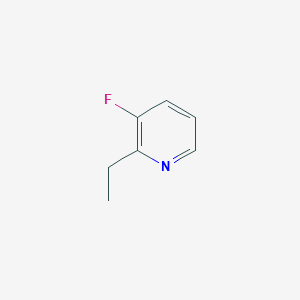

2-Ethyl-3-fluoropyridine (CAS: Not provided in evidence; molecular formula: C₇H₈FN) is a substituted pyridine derivative featuring an ethyl group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. This compound belongs to the class of fluorinated heterocycles, which are pivotal in medicinal chemistry and materials science due to their unique electronic and steric properties.

Properties

IUPAC Name |

2-ethyl-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZHRGLUMOYIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Substrate Scope

AgF₂ enables site-selective fluorination of pre-functionalized pyridines. In the case of 2-ethylpyridine, the ethyl group at position 2 directs fluorination to the meta position (C3) due to electronic and steric effects. This method achieves yields of 72–89% under mild conditions (25–50°C in acetonitrile).

Reaction Conditions

-

Substrate: 2-Ethylpyridine (commercially available or synthesized via alkylation)

-

Fluorinating agent: AgF₂ (2.5 equiv)

-

Solvent: Anhydrous MeCN

-

Temperature: 40°C, 12–18 hours

-

Workup: Filtration, solvent evaporation, and column chromatography

Limitations

-

Competing fluorination at other positions occurs with electron-rich substituents.

-

AgF₂’s low solubility in MeCN necessitates stoichiometric use, increasing costs.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A two-step approach involves:

-

Fluorination of 2-bromo-3-fluoropyridine via nucleophilic aromatic substitution (NAS) using KF in DMF at 150°C (yield: 65%).

-

Palladium-catalyzed coupling with ethylboronic acid:

Reaction Scheme

Grignard Reagent Alkylation

3-Fluoro-2-bromopyridine reacts with ethylmagnesium bromide in THF at −78°C to 25°C:

Key Data

Rh(III)-Catalyzed C–H Activation

Cyclization of α-Fluoro-α,β-Unsaturated Oximes

Rh(III) catalysts enable one-step synthesis from α-fluoro-oximes and alkynes. For this compound:

Substrates

-

α-Fluoro-α,β-unsaturated oxime: Prepared from ethyl vinyl ketone and hydroxylamine

-

Alkyne: Propyne

Conditions

Advantages

Nucleophilic Aromatic Substitution (NAS)

Halogen Exchange with KF

2-Ethyl-3-chloropyridine undergoes NAS using anhydrous KF in DMF:

Reaction Parameters

Schiemann Reaction

Diazotization and Fluorodeamination

Although less common for pyridines, this method applies to 3-amino-2-ethylpyridine:

Steps

-

Diazotization: NaNO₂, HCl, 0°C

-

Fluoridation: HBF₄, Δ

-

Thermal decomposition: 100–120°C

Yield : 34–50%

Drawbacks : Low yields and hazardous intermediates (e.g., diazonium salts).

Reductive Amination Followed by Fluorination

Synthesis from 2-Ethyl-3-nitropyridine

-

Reduction of nitro group: H₂/Pd-C, EtOH, 25°C (yield: 95%)

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| AgF₂-directed fluorination | 72–89 | High | Moderate | High |

| Suzuki coupling | 78 | High | High | Medium |

| Rh(III) catalysis | 82 | Very high | Low | High |

| NAS with KF | 58 | Moderate | High | Low |

| Schiemann reaction | 34–50 | Low | Low | Medium |

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of this compound-4-carboxylic acid.

Reduction: Formation of 2-ethyl-3-fluoropiperidine.

Scientific Research Applications

Chemical Applications

Synthesis of Fluorinated Compounds

2-Ethyl-3-fluoropyridine serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its fluorine atom enhances the reactivity and stability of the resulting compounds, making it valuable in the development of new materials with tailored properties.

Intermediate in Organic Synthesis

The compound is utilized as an intermediate in various organic synthesis reactions, particularly in the preparation of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions and electrophilic reactions allows for the creation of diverse chemical entities.

Biological Applications

Biological Activity Studies

Research indicates that this compound exhibits potential biological activity, making it a candidate for further investigation in medicinal chemistry. The compound's structure suggests that it may interact with biological targets, influencing enzyme activity and receptor binding.

Case Study: Enzyme Interaction

In studies examining enzyme inhibition, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes can affect drug metabolism and pharmacokinetics, which is critical for drug development.

Medicinal Applications

Pharmaceutical Development

The compound is being investigated for its potential use in pharmaceuticals, particularly for developing drugs with improved metabolic stability and bioavailability. The unique properties of fluorinated compounds often lead to enhanced pharmacological profiles compared to their non-fluorinated counterparts.

Potential Therapeutic Uses

Research has suggested that this compound could be effective against certain diseases due to its ability to modulate biological pathways. For example, its role as an inhibitor of specific enzymes could be leveraged to design therapeutic agents targeting metabolic disorders.

Industrial Applications

Agrochemical Production

In the agrochemical sector, this compound is used in the formulation of herbicides and insecticides. Its fluorine substitution enhances the efficacy and selectivity of these compounds, contributing to more effective pest management solutions.

Material Science Innovations

The compound's chemical properties are also being explored for applications in material science, particularly in developing advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-ethyl-3-fluoropyridine is largely dependent on its interaction with biological targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways. For example, fluorinated pyridines are known to interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Limitations of Provided Evidence

The evidence supplied (Parchem Chemicals’ product data for 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, CAS 1261907-11-2) pertains to a structurally distinct compound with a benzopyridine backbone and ester functionalization.

Q & A

Q. What are the standard synthetic methodologies for 2-ethyl-3-fluoropyridine, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via nucleophilic fluorination of halogenated pyridine precursors (e.g., 3-chloro-2-ethylpyridine) using fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF, DMSO). Key factors include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may lead to side reactions (e.g., decomposition).

- Catalysts : Crown ethers (e.g., 18-crown-6) enhance fluoride ion accessibility, increasing yields by 15–20% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure is used for isolation.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For example, the fluorine atom at C3 deshields adjacent protons, causing distinct splitting patterns in NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 139.08) and fragmentation pathways.

- IR Spectroscopy : Stretching frequencies for C-F bonds (~1250–1100 cm) and pyridine ring vibrations (~1600 cm) are diagnostic .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (acute toxicity category 4) .

- Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic HF upon decomposition.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with calcium carbonate. Dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its coordination chemistry with transition metals?

Methodological Answer: The fluorine atom acts as a weak σ-donor and strong π-acceptor, altering metal-ligand bonding. For example:

- Copper(II) Complexes : Fluorine’s electronegativity stabilizes Cu(II) centers, reducing redox activity. X-ray crystallography reveals shorter Cu–N bonds (1.98 Å vs. 2.05 Å in non-fluorinated analogs) due to increased Lewis acidity .

- Experimental Design : Compare magnetic susceptibility and EPR spectra of fluorinated vs. non-fluorinated pyridine complexes to quantify electronic effects .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) for this compound derivatives?

Methodological Answer: Contradictions often arise from solvent effects or impurities. To address this:

- Control Experiments : Re-run spectra in deuterated solvents (CDCl, DMSO-d) with internal standards (e.g., CFCl for NMR).

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with empirical data .

- Purity Checks : Validate via HPLC (≥95% purity threshold) to rule out interference from byproducts .

Q. What computational approaches are optimal for modeling the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, fluorine lowers the LUMO energy, enhancing electrophilicity at C4 .

- MD Simulations : Model solvation effects in common solvents (e.g., acetonitrile) to assess steric hindrance from the ethyl group.

- Benchmarking : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.